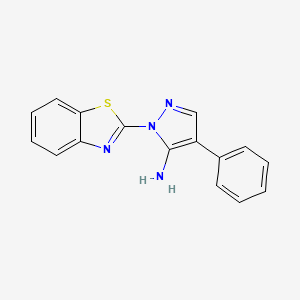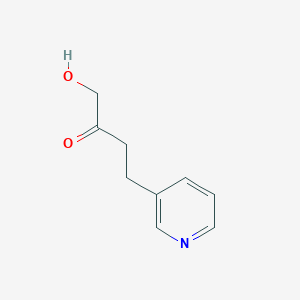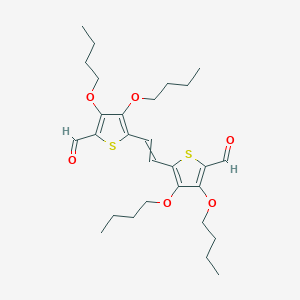
5,5'-(Ethene-1,2-diyl)bis(3,4-dibutoxythiophene-2-carbaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its multiple butoxy groups and formyl groups attached to the thiophene rings, making it a highly functionalized molecule.
Vorbereitungsmethoden
The synthesis of 3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the titanium-induced dicarbonyl-coupling reaction. In this process, 3,4-dibutoxythiophene-2,5-dicarbaldehyde is subjected to titanium tetrachloride and a reducing agent, such as zinc, to form the desired product . This reaction is typically carried out in an organic solvent like chloroform under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3,4-DIBUTOXY-5-[2-(3,4-DIBUTOXY-5-FORMYLTHIOPHEN-2-YL)ETHENYL]THIOPHENE-2-CARBALDEHYDE is primarily based on its ability to interact with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiophene rings can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiophene derivatives with varying substituents. For example:
3,4-Dibutoxythiophene-2,5-dicarbaldehyde: A precursor in the synthesis of the target compound.
3,4-Dibutoxy-3-cyclobutene-1,2-dione: Used in the synthesis of squaryl dyes and has applications in sensing and imaging.
1,4-Dibutoxy-2,5-diethynylbenzene: A related compound with applications in organic electronics.
Eigenschaften
CAS-Nummer |
540777-72-8 |
|---|---|
Molekularformel |
C28H40O6S2 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
3,4-dibutoxy-5-[2-(3,4-dibutoxy-5-formylthiophen-2-yl)ethenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C28H40O6S2/c1-5-9-15-31-25-21(35-23(19-29)27(25)33-17-11-7-3)13-14-22-26(32-16-10-6-2)28(24(20-30)36-22)34-18-12-8-4/h13-14,19-20H,5-12,15-18H2,1-4H3 |
InChI-Schlüssel |
BVESLDKPYMEQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(SC(=C1OCCCC)C=O)C=CC2=C(C(=C(S2)C=O)OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



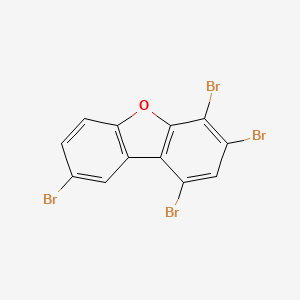
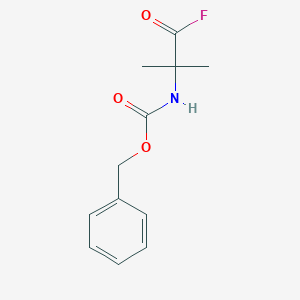
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)


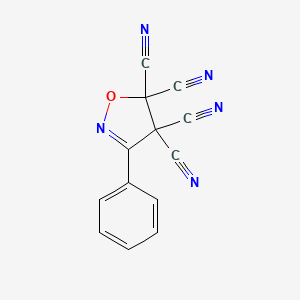
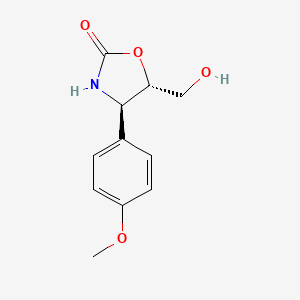
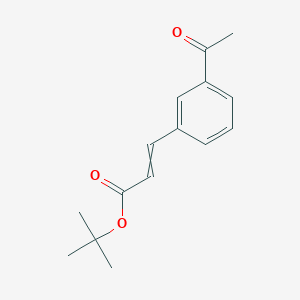


![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
